6-Methoxy-2-(4-pentylbenzoyl)pyridine
Overview
Description
“6-Methoxy-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 255.32 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(4-pentylbenzoyl)pyridine” can be represented by the InChI code: 1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3 .Scientific Research Applications
1. Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines
- Application Summary : This research involves the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Methods and Procedures : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
- Results and Outcomes : The research resulted in an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
2. Antibacterial Activity of (6-methoxy-2-naphthyl) Propanamide Derivatives
- Application Summary : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Methods and Procedures : The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .
- Results and Outcomes : Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria . Molecular docking simulation was also carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMZCFUNIXZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-pentylbenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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